Pentamethylcyclopentadienyliridiumdichlorid

Übersicht

Beschreibung

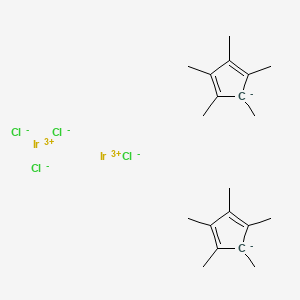

(Pentamethylcyclopentadienyl)iridium dichloride dimer is an organometallic compound with the formula [(C5(CH3)5IrCl2)]2, commonly abbreviated [Cp*IrCl2]2 . This bright orange air-stable diamagnetic solid is a reagent in organometallic chemistry . The compound has C2h symmetry, and each metal is pseudo-octahedral .

Synthesis Analysis

The compound was first prepared by the reaction of hydrated iridium trichloride with hexamethyl Dewar benzene . More conveniently, it is prepared by the reaction of hydrated iridium trichloride and pentamethylcyclopentadiene in hot methanol, from which the product precipitates .Molecular Structure Analysis

The compound has C2h symmetry. Each metal is pseudo-octahedral . The terminal and bridging Ir-Cl bonds have the lengths 2.39 and 2.45 Å, respectively .Chemical Reactions Analysis

The Ir-μ-Cl bonds are labile and can be cleaved to give a variety of adducts of the general formula CpIrCl2L . Such adducts undergo further substitution to afford cations [CpIrClL2]+ and [Cp*IrL3]2+ . The chloride ligands can also be replaced by other anions such as carboxylates, nitrite, and azide .Physical and Chemical Properties Analysis

The compound is an orange solid with a melting point of >230 °C . It is soluble in dichloromethane and chloroform . The molar mass of the compound is 796.71 g/mol .Wissenschaftliche Forschungsanwendungen

Katalysator für eine grünere Aminsynthse

Pentamethylcyclopentadienyliridiumdichlorid: dient als Katalysator für die Synthese von Aminen aus Alkoholen und Aminen durch einen Prozess, der als Wasserstoffentlehnung bekannt ist . Dieses Verfahren gilt als umweltfreundlicher, da es Abfall minimiert und die Verwendung zusätzlicher Reagenzien oder Lösungsmittel vermeidet.

Vorläufer für kooperative Metall-Brønsted-Säure-Katalysatoren

Diese Verbindung dient als Vorläufer zur Entwicklung kooperativer Metall-Brønsted-Säure-Katalysatoren. Diese Katalysatoren werden für reduktive Aminierungsreaktionen unter Verwendung von Wasserstoffgas eingesetzt, was im Vergleich zu traditionellen Methoden ein umweltfreundlicherer Ansatz ist .

Asymmetrische reduktive Aminierung

Im Bereich der asymmetrischen Synthese wird This compound in der kooperativen Metall-Brønsted-Säure-Katalyse eingesetzt. Diese Anwendung ist besonders wichtig für die Herstellung chiraler Amine, die in der Pharmaindustrie und in Feinchemikalien wertvoll sind .

Aktivierung von Kohlenstoff-Fluor-Bindungen

Die Verbindung hat sich als vielversprechend bei der Aktivierung von C-F-Bindungen erwiesen. Dies ist bedeutsam, da Kohlenstoff-Fluor-Bindungen zu den stärksten in der organischen Chemie gehören und ihre Aktivierung zur Entwicklung neuer fluorierter Verbindungen führen kann, die potenzielle Anwendungen in der medizinischen Chemie und Materialwissenschaft haben .

Strukturbestimmung mittels Röntgenbeugung

This compound: wurde in Einkristall-Röntgenbeugungsstudien zur Bestimmung der Struktur von Komplexen eingesetzt. Dies ist entscheidend für das Verständnis der molekularen Geometrie und der möglichen Reaktivität neuer Verbindungen .

Bildung von N-heterocyclischen Carbenkomplexen

Die Verbindung ist an der Bildung von N-heterocyclischen Carben (NHC)-Komplexen beteiligt. Diese Komplexe werden wegen ihrer einzigartigen katalytischen Eigenschaften untersucht und sind ein fruchtbares Forschungsgebiet, insbesondere im Kontext von Metallkomplexen der Gruppe 9 .

Wirkmechanismus

Pentamethylcyclopentadienyliridium dichloride, also known as (Pentamethylcyclopentadienyl)iridium dichloride dimer, is an organometallic compound with a variety of applications in scientific research . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known to function as a catalyst in cross-coupling and dimerization reactions .

Mode of Action

The compound functions as an electron donor, facilitating the formation of new chemical bonds by transferring electrons to substrate molecules . Its dimeric structure enables efficient electron transfer between its two iridium atoms, contributing to its electron-donating capability .

Biochemical Pathways

Its role as a catalyst suggests it may influence a variety of reactions, including cross-coupling and dimerization .

Result of Action

The result of Pentamethylcyclopentadienyliridium dichloride’s action is the facilitation of chemical reactions. By acting as an electron donor, it enables the formation of new chemical bonds, thereby driving reactions forward .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

(Pentamethylcyclopentadienyl)iridium dichloride dimer is a precursor to catalysts for the asymmetric transfer hydrogenation of ketones . It is also used as a catalyst for greener amine synthesis . The compound’s hydroalkoxylation of bis-homopropargylic alcohols provides an efficient access to dioxabicyclo[2.2.1]ketals .

Biochemische Analyse

Biochemical Properties

(Pentamethylcyclopentadienyl)iridium dichloride dimer plays a significant role in biochemical reactions, particularly as a catalyst in cross-coupling and dimerization reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. The compound’s ability to form stable complexes with biomolecules allows it to participate in catalytic cycles, enhancing the efficiency of biochemical processes. For example, it has been used as a precursor to catalysts for the asymmetric transfer hydrogenation of ketones, a reaction that involves the reduction of ketones to alcohols using hydrogen gas .

Cellular Effects

The effects of (Pentamethylcyclopentadienyl)iridium dichloride dimer on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing cellular metabolism . Additionally, its interaction with proteins and enzymes can lead to changes in gene expression, further impacting cellular function.

Molecular Mechanism

At the molecular level, (Pentamethylcyclopentadienyl)iridium dichloride dimer exerts its effects through binding interactions with biomolecules. The compound’s iridium center can form coordination complexes with various ligands, including proteins and enzymes . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, the compound’s ability to form stable complexes with DNA and RNA can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Pentamethylcyclopentadienyl)iridium dichloride dimer change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of (Pentamethylcyclopentadienyl)iridium dichloride dimer vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical reactions without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

(Pentamethylcyclopentadienyl)iridium dichloride dimer is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing metabolic pathways . Additionally, its interaction with enzymes involved in metabolic processes can lead to changes in metabolite levels, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, (Pentamethylcyclopentadienyl)iridium dichloride dimer is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to specific cellular compartments . Its localization and accumulation within cells can influence its catalytic activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of (Pentamethylcyclopentadienyl)iridium dichloride dimer is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria, for example, can enhance its catalytic activity in redox reactions, thereby influencing cellular metabolism and oxidative stress responses.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (Pentamethylcyclopentadienyl)iridium dichloride dimer can be achieved through the reaction of pentamethylcyclopentadiene with iridium trichloride in the presence of a reducing agent.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Iridium trichloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask containing a stir bar and a reflux condenser.", "Add iridium trichloride to the flask and stir the mixture.", "Add the reducing agent to the flask and continue stirring.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography." ] } | |

CAS-Nummer |

12354-84-6 |

Molekularformel |

C20H30Cl4Ir2 |

Molekulargewicht |

796.7 g/mol |

IUPAC-Name |

dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |

InChI-Schlüssel |

MMAGMBCAIFVRGJ-UHFFFAOYSA-J |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

Kanonische SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of reactions can (Pentamethylcyclopentadienyl)iridium dichloride dimer catalyze?

A1: [IrCpCl2]2 demonstrates catalytic activity in a variety of reactions, highlighting its versatility. For instance, it efficiently catalyzes the cycloisomerization of homopropargylic diols to form dioxabicyclo[2.2.1]ketals [, ]. This reaction proceeds under mild conditions, requiring low catalyst loadings and short reaction times, making it a practical synthetic tool. Furthermore, [IrCpCl2]2 catalyzes the formation of tertiary amines from the reaction of ammonium salts with primary alcohols []. It exhibits comparable efficiency to Shvo's catalyst in this reaction, showcasing its potential as an alternative catalyst for this important transformation. Additionally, it can catalyze the cycloisomerization of nitrogen-tethered 1,6-enynes, leading to the formation of azabicyclo[4.1.0]heptenes, further broadening its synthetic utility [, ].

Q2: How does the structure of (Pentamethylcyclopentadienyl)iridium dichloride dimer contribute to its catalytic activity?

A2: The presence of the pentamethylcyclopentadienyl (Cp) ligand in [IrCpCl2]2 plays a crucial role in its catalytic activity. The steric bulk of the Cp ligand creates a more accessible metal center, facilitating the coordination of substrates to the iridium atom. Additionally, the electron-donating nature of the Cp ligand enhances the electron density at the metal center, promoting oxidative addition steps often crucial in catalytic cycles.

Q3: Are there any studies highlighting the influence of ligand modification on the catalytic activity of (Pentamethylcyclopentadienyl)iridium dichloride dimer derivatives?

A3: Yes, research has shown that modifying the ligand structure can impact the catalytic activity of [IrCpCl2]2 derivatives []. For example, replacing a chloride ligand with a bis(2,4,6-trimethylphenyl)formamidine ligand leads to the formation of an [IrCpCl2(amidine)] complex. This complex displays high activity in both the β-alkylation of 1-phenylethanol with primary alcohols and the formation of tertiary amines from ammonium salts and primary alcohols []. The enhanced activity is attributed to the presence of the NH group in the amidine ligand, suggesting that ligand modification can be strategically employed to fine-tune the catalytic properties of these iridium complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)

![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)

![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)

![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)